molecular formula C15H20N2OS B2591295 Cyclopropyl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone CAS No. 1421497-02-0

Cyclopropyl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone

Cat. No.: B2591295
CAS No.: 1421497-02-0
M. Wt: 276.4
InChI Key: CPDHONYPLMIACC-UHFFFAOYSA-N
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Description

Cyclopropyl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone is a synthetic small molecule featuring a piperidine core substituted at position 4 with a (pyridin-2-ylthio)methyl group and a cyclopropyl methanone moiety at position 1. Its molecular formula is C₁₅H₂₁N₂OS, with a molecular weight of 277.4 g/mol. Piperidine derivatives are widely explored in drug discovery, and the thioether group may enhance metabolic stability compared to ether or amine analogs .

Properties

IUPAC Name

cyclopropyl-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2OS/c18-15(13-4-5-13)17-9-6-12(7-10-17)11-19-14-3-1-2-8-16-14/h1-3,8,12-13H,4-7,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPDHONYPLMIACC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC(CC2)CSC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is often synthesized through the reaction of appropriate amines with cyclic ketones under reductive amination conditions.

    Thioether Formation: The pyridine-2-thiol is reacted with a suitable alkylating agent to form the pyridin-2-ylthio moiety.

    Coupling Reaction: The piperidine intermediate is then coupled with the pyridin-2-ylthio moiety using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The piperidine and pyridine rings can undergo various substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide (CH3I) are used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Recent studies have indicated that derivatives of piperidine compounds, including those with pyridine and thioether functionalities, exhibit promising antimicrobial properties. Cyclopropyl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone could be explored as a scaffold for developing new antibiotics or antifungal agents. The increased strain and reactivity associated with the cyclopropyl group may enhance the biological activity of the compound, making it a candidate for further investigation in antimicrobial therapies.

1.2 Cancer Treatment

The compound's structure suggests potential use as an inhibitor in cancer treatment. Compounds with similar piperidine and pyridine structures have been studied for their ability to inhibit specific enzymes involved in cancer cell proliferation. For instance, research on piperidine derivatives has shown their effectiveness against various cancer cell lines, suggesting that this compound could be evaluated for similar properties .

Chemical Synthesis Applications

2.1 Building Block for Complex Molecules

This compound serves as an essential building block in organic synthesis. Its unique structural features allow it to participate in various chemical reactions, facilitating the synthesis of more complex molecular architectures. This application is particularly relevant in pharmaceutical chemistry, where complex molecules are often required for drug development.

2.2 Structure-Activity Relationship Studies

The compound can be utilized in structure-activity relationship (SAR) studies to optimize the biological activity of related compounds. By modifying different parts of the molecule while maintaining the core structure, researchers can identify which modifications enhance efficacy or reduce toxicity. This approach is crucial for developing new therapeutic agents with improved pharmacological profiles .

Case Studies and Research Findings

Study Focus Findings
Study on Piperidine Derivatives Antimicrobial ActivityIdentified piperidine derivatives with significant activity against Mycobacterium tuberculosis, suggesting similar potential for cyclopropyl derivatives.
SAR Study on Piperidine Compounds Cancer InhibitionDemonstrated that modifications in piperidine structures could enhance inhibition of cancer cell growth, indicating potential for this compound as a lead compound.
Synthesis of Thioether Compounds Organic SynthesisHighlighted the utility of thioether-linked compounds in synthesizing complex molecules, supporting its role as a versatile building block in drug discovery.

Mechanism of Action

The mechanism of action of Cyclopropyl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors through its thioether and piperidine moieties. These interactions could modulate the activity of the targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features and Variations

The compound’s structural analogs typically retain the piperidine-methanone core but vary in substituents. Below is a comparative analysis with a closely related analog from the RCSB Protein Data Bank (PDB):

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Implications
Target Compound C₁₅H₂₁N₂OS 277.4 (Pyridin-2-ylthio)methyl Moderate hydrophobicity; thioether stability
RCSB PDB 1RQ Ligand C₃₀H₂₈N₆O₂ 504.58 Benzimidazole-naphthalene-pyrimidinyl-aminopiperidine High hydrophobicity; enhanced π-π interactions

Substituent Impact on Properties

  • The thioether linkage may improve oxidative stability compared to ethers. Lower molecular weight (277.4 g/mol) suggests better solubility and membrane permeability than bulkier analogs.
  • RCSB PDB 1RQ Ligand : The benzimidazole-naphthalene-pyrimidinyl substituent significantly increases molecular weight (504.58 g/mol) and hydrophobicity, favoring interactions with hydrophobic protein pockets (e.g., kinase ATP-binding sites).

Research Findings and Implications

Metabolic and Conformational Considerations

Design Trade-offs

  • Bulkier Analogs (e.g., RCSB PDB 1RQ Ligand) : Prioritize affinity but suffer from poor solubility and bioavailability.
  • Target Compound : Balances moderate hydrophobicity with hydrogen-bonding capacity, making it a candidate for further optimization in early drug discovery.

Biological Activity

Cyclopropyl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone is a synthetic organic compound characterized by its unique molecular structure, which includes a cyclopropyl group, a piperidine ring, and a pyridine moiety linked via a thioether. Its molecular formula is C15H20N2OS, and it has gained attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The thioether and piperidine moieties are crucial for these interactions, potentially modulating enzyme or receptor activity. This compound may serve as a model for studying the behavior of similar thioether-containing molecules in biological systems.

Pharmacological Potential

Research indicates that this compound could have diverse pharmacological properties, including:

  • Antimicrobial Activity : Similar compounds with piperidine structures have shown promising antibacterial and antifungal properties. For instance, derivatives of piperidine have demonstrated significant activity against various bacterial strains, suggesting that this compound may exhibit similar effects .
  • Antitumor Activity : There is potential for this compound to be explored in cancer research. Compounds with structural similarities have been investigated for their ability to inhibit tumor growth through mechanisms such as ERK blockade and modulation of cell surface markers like CD44 .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
Cyclopropyl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanoneContains a cyclopropyl group and piperidine ringEthanol instead of ketone
Cyclopropyl(4-(pyridin-2-ylthio)methyl)piperidin-1-yl)methanolSimilar structure with an alcohol groupHydroxyl group instead of ketone
2-(Piperidin-3-yloxy)pyridineContains a piperidine ring and an ether linkageHydroxyl group instead of thioether

This table illustrates how the presence of different functional groups can influence the biological activity and reactivity of these compounds.

Antimicrobial Studies

In studies investigating the antimicrobial properties of piperidine derivatives, compounds exhibiting thioether linkages have shown enhanced activity against pathogens like Staphylococcus aureus and Escherichia coli. For example, one study reported that certain piperidine derivatives had minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL against these bacteria, indicating strong antibacterial potential .

Antitumor Effects

Research into related compounds has revealed their capacity to inhibit tumor cell proliferation. For instance, combinations of inhibitors targeting the MAPK pathway alongside thioether-containing compounds have demonstrated synergistic effects in reducing tumor growth in preclinical models . This suggests a promising avenue for further exploration with this compound.

Q & A

Q. How can mutational studies probe critical residues in the JNK3-compound interaction?

  • Methodology :
  • Site-directed mutagenesis : Engineer JNK3 mutants (e.g., Lys93Ala, Met108Gly) to disrupt hydrogen bonding or hydrophobic pockets.
  • Functional assays : Measure changes in IC₅₀ and Kd to quantify residue contributions. For example, Met108Gly increased IC₅₀ by 15-fold in analogous inhibitors .

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